

YLT205: A Promising Benzothiazole Derivative with Anti-Cancer Potential

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Compound of Interest

Compound Name: **YLT205**

Cat. No.: **B13444540**

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

YLT205, a novel benzothiazole derivative, has emerged as a compelling small-molecule candidate for anti-cancer therapy, particularly in the context of colorectal cancer. Preclinical investigations have demonstrated its ability to induce apoptosis in human colorectal cancer cells and inhibit tumor growth *in vivo*. The primary mechanism of action is attributed to the induction of the mitochondrial apoptosis pathway. This technical guide provides a comprehensive overview of the existing data on **YLT205**, including its effects on cancer cell viability, the signaling pathways it modulates, and detailed experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Colorectal cancer remains a significant cause of cancer-related mortality worldwide, underscoring the urgent need for novel and more effective therapeutic strategies.^{[1][2]} Small-molecule inhibitors that can selectively induce apoptosis in cancer cells represent a promising avenue for drug discovery. **YLT205**, chemically identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, is a novel compound synthesized and identified for its anti-proliferative activities.^[1] This document synthesizes the available preclinical data on **YLT205**, focusing on its mechanism of action and its potential as an anti-cancer agent.

In Vitro Anti-Cancer Activity

Cytotoxicity Across Cancer Cell Lines

YLT205 has demonstrated a broad spectrum of cytotoxic activity against a panel of 23 human cancer cell lines of various histological origins. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, indicate a particular sensitivity in human rectal cancer cell lines.[3]

Cell Line	Cancer Type	IC50 (µM)
HCT116	Colon	0.59 ± 0.08
SW620	Colon	1.21 ± 0.11
SW480	Colon	1.35 ± 0.15
DLD-1	Colon	1.89 ± 0.21
Ls174T	Colon	2.54 ± 0.29
HCT-15	Colon	3.18 ± 0.36
A549	Lung	4.52 ± 0.41
NCI-H460	Lung	5.11 ± 0.53
MCF-7	Breast	6.83 ± 0.72
MDA-MB-231	Breast	7.24 ± 0.81
HepG2	Liver	8.91 ± 0.95
SMMC-7721	Liver	9.32 ± 1.04
A375	Melanoma	11.76 ± 1.28
B16-F10	Melanoma	13.18 ± 1.42

Table 1: In Vitro Cytotoxicity of **YLT205** in Various Human Cancer Cell Lines.[3] Data is presented as the mean IC50 value ± standard deviation.

Inhibition of Colorectal Cancer Cell Proliferation and Clonogenicity

YLT205 inhibits the proliferation of human colorectal cancer cell lines, HCT116 and SW620, in a concentration- and time-dependent manner.[\[1\]](#)[\[3\]](#) Furthermore, clonogenic assays revealed that **YLT205** significantly inhibits the colony formation of both HCT116 and SW620 cells in a concentration-dependent fashion, with almost no colony formation observed at a concentration of 0.625 μ M.[\[3\]](#)

Induction of Apoptosis in Colorectal Cancer Cells

Flow cytometric analysis and Hoechst 33358 staining have confirmed that **YLT205** induces apoptosis in HCT116 and SW620 cells in a concentration-dependent manner.[\[4\]](#)

Cell Line	YLT205 Concentration (μ M)	Percentage of Apoptotic Cells (%)
HCT116 (24h)	0 (Control)	2.60
0.3125	10.45	
0.625	21.32	
1.25	35.78	
2.5	58.91	
SW620 (48h)	0 (Control)	3.60
0.3125	5.13	
0.625	19.03	
1.25	25.36	
2.5	44.88	

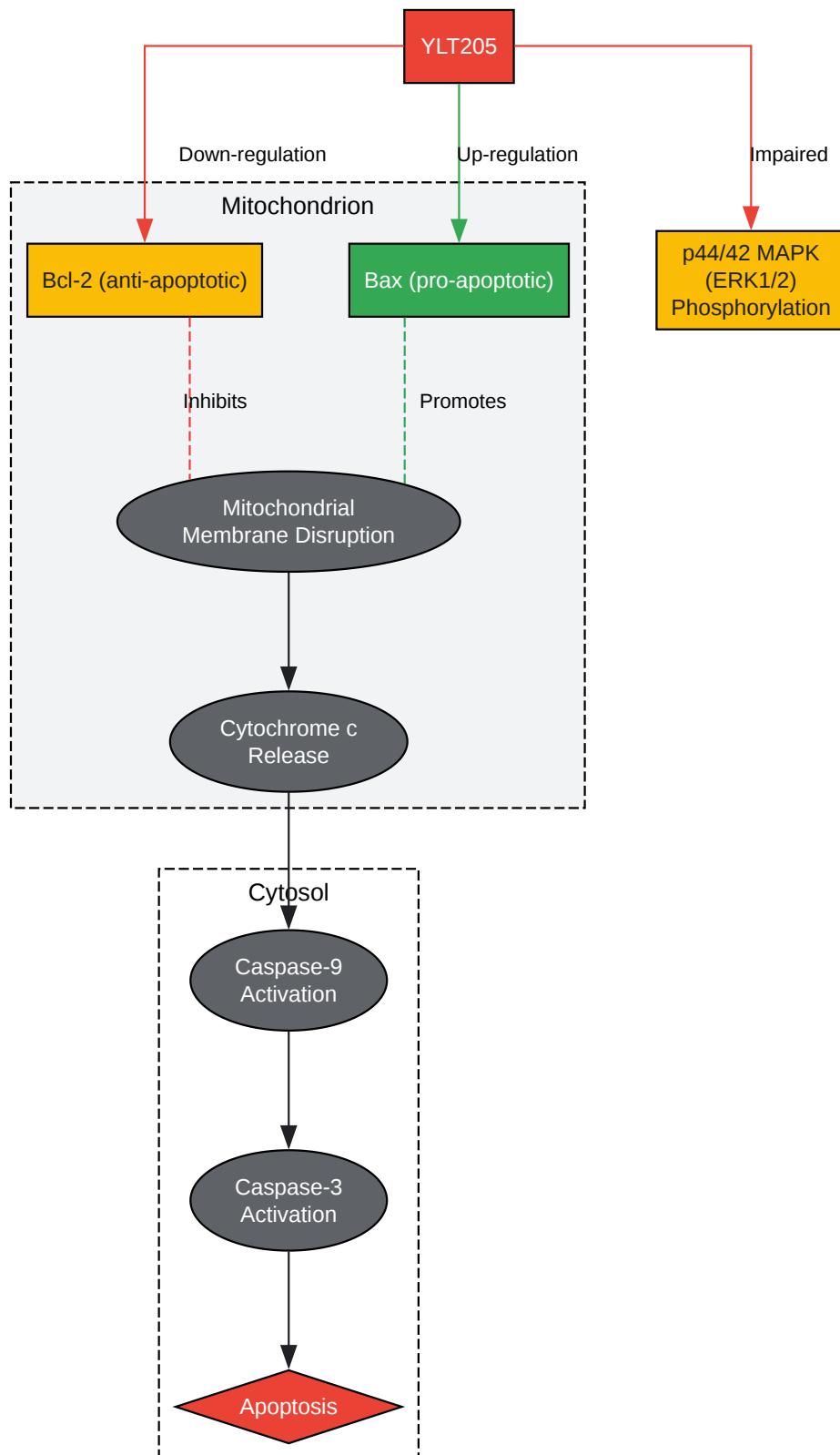
Table 2: **YLT205**-Induced Apoptosis in Human Colorectal Cancer Cell Lines.[\[4\]](#)

Mechanism of Action: The Mitochondrial Apoptosis Pathway

YLT205 exerts its pro-apoptotic effects through the intrinsic mitochondrial pathway. This is evidenced by several key molecular events observed in **YLT205**-treated colorectal cancer cells. [\[1\]](#)[\[2\]](#)

Signaling Pathway

The proposed signaling cascade initiated by **YLT205** is depicted below.

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Caption: Proposed mitochondrial apoptosis pathway induced by **YLT205**.

Key Molecular Events

- Regulation of Bcl-2 Family Proteins: **YLT205** treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax in HCT116 cells.[1][2]
- Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential and induces the release of cytochrome c from the mitochondria into the cytosol.[1][2]
- Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase, leading to the final stages of apoptosis.[1]
- MAPK Pathway Inhibition: **YLT205** impairs the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK/ERK), while the phosphorylation of protein kinase B (Akt) remains unaffected.[1][2]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of **YLT205** has been evaluated in vivo using HCT116 and SW620 tumor-bearing nude mice models.

Tumor Growth Inhibition

YLT205, administered at doses of 37.5, 75, and 150 mg/kg/day, dose-dependently suppressed tumor growth.[1] At the highest dose of 150 mg/kg, **YLT205** achieved a tumor volume inhibition rate of 68.8% in the SW620 model and 51.3% in the HCT116 model.[1] Importantly, the treatment was well-tolerated, with no obvious adverse effects or significant changes in the body weight of the mice.[1]

Xenograft Model	YLT205 Dose (mg/kg/day)	Tumor Volume Inhibition Rate (%)
SW620	150	68.8
HCT116	150	51.3

Table 3: In Vivo Anti-Tumor Efficacy of **YLT205** in Xenograft Models.[1]

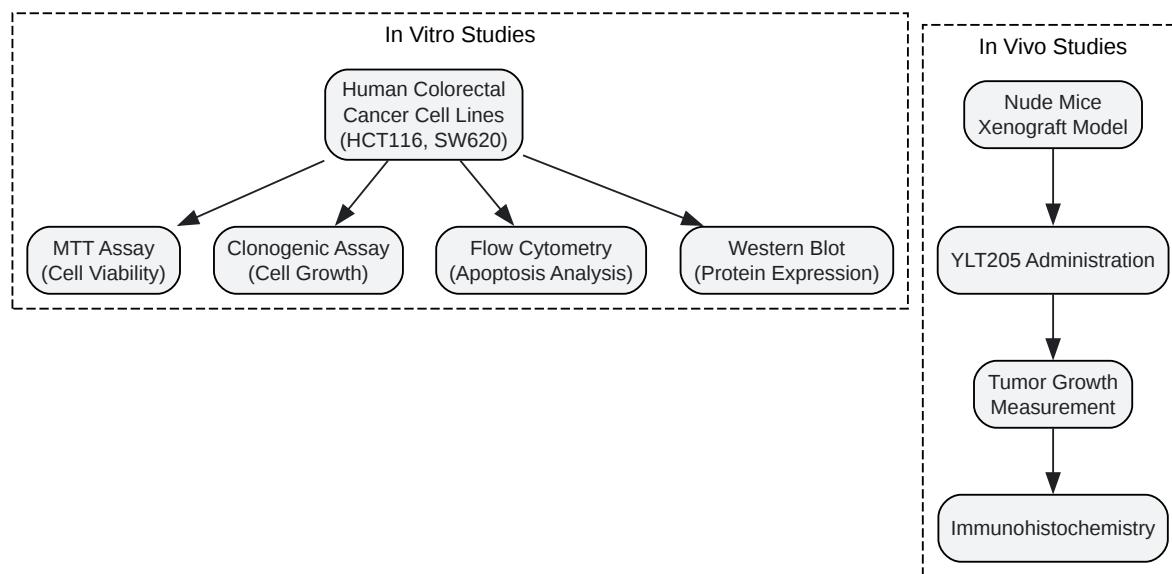
Immunohistochemical Analysis

Immunohistochemistry of tumor tissues from **YLT205**-treated mice confirmed the in vitro findings, showing an increase in apoptosis and an inhibition of tumor cell proliferation in vivo.^[1] ^[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of **YLT205**.

General Experimental Workflow



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Caption: General workflow for preclinical evaluation of **YLT205**.

MTT Assay (Cell Viability)

- Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which reflects cell viability.
- Protocol Outline:
 - Seed colorectal cancer cells in 96-well plates.
 - Treat cells with various concentrations of **YLT205** for specified time intervals (e.g., 12, 24, 48 hours).
 - Add MTT solution to each well and incubate.
 - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry (Apoptosis Analysis)

- Principle: Utilizes Annexin V-FITC and propidium iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes.
- Protocol Outline:
 - Treat cells with **YLT205** for the desired time.
 - Harvest both adherent and floating cells.
 - Wash cells with PBS.
 - Resuspend cells in binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature.

- Analyze the stained cells using a flow cytometer.

Western Blotting (Protein Expression)

- Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
- Protocol Outline:
 - Lyse **YLT205**-treated and control cells to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p-ERK, ERK, p-Akt, Akt, β -actin).
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mouse Xenograft Model (In Vivo Efficacy)

- Principle: Human cancer cells are implanted into immunodeficient mice to form tumors, which are then used to evaluate the anti-tumor efficacy of a drug candidate.
- Protocol Outline:
 - Subcutaneously inject HCT116 or SW620 cells into the flank of athymic nude mice.
 - Allow tumors to grow to a palpable size.
 - Randomly assign mice to vehicle control and **YLT205** treatment groups.

- Administer **YLT205** or vehicle daily via an appropriate route (e.g., intraperitoneal injection).
- Measure tumor volume and mouse body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

The preclinical data strongly suggest that **YLT205** is a promising anti-cancer agent, particularly for colorectal cancer. Its mechanism of action, centered on the induction of the mitochondrial apoptosis pathway, provides a solid rationale for its therapeutic potential. The *in vivo* efficacy and favorable safety profile in animal models further support its development.

Future research should focus on:

- Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of **YLT205** and its target engagement *in vivo*.
- Combination Therapies: Investigating the potential synergistic effects of **YLT205** with standard-of-care chemotherapies or targeted agents for colorectal cancer.
- Efficacy in Other Cancer Types: Expanding the evaluation of **YLT205** in other cancer types that demonstrated sensitivity in the initial screening.
- IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application for clinical trials.

In summary, **YLT205** represents a novel and promising chemical entity in the landscape of anti-cancer drug discovery. The comprehensive data presented in this whitepaper provide a strong foundation for its continued investigation and potential translation into a clinical candidate.

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